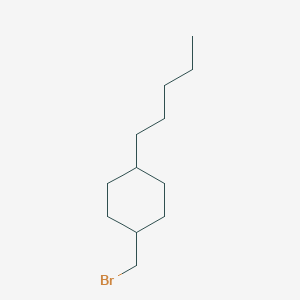

1-(Bromomethyl)-4-pentylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-pentylcyclohexane” would be based on the cyclohexane ring, with the bromomethyl and pentyl groups attached at the 1 and 4 positions respectively .Chemical Reactions Analysis

The bromomethyl group in “1-(Bromomethyl)-4-pentylcyclohexane” is a reactive functional group that can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-4-pentylcyclohexane” would depend on its molecular structure. For example, it would likely be a non-polar molecule and insoluble in water. Its boiling and melting points would depend on the specifics of its molecular structure .Scientific Research Applications

Carbonium Ion Studies

- Research on stable carbonium ions, such as 1-methylcyclopentyl cation, provides foundational knowledge on the behavior of carbocations, which are central to many organic reactions including alkylation, isomerization, and polymerization processes. This research could imply the relevance of 1-(Bromomethyl)-4-pentylcyclohexane in studying reaction mechanisms involving carbocation intermediates (Olah et al., 1967).

Polymerization Studies

- The photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane highlights the use of cyclohexane derivatives in designing novel polymeric materials with specific properties, suggesting a potential application area for 1-(Bromomethyl)-4-pentylcyclohexane in material science and engineering (Masuda et al., 2003).

Miscibility Studies

- Investigations into the miscibility of binary liquids, including those with cyclohexane, provide insights into solvent-solute interactions, which are critical in the formulation of pharmaceuticals, paints, and other chemical mixtures. This could suggest a role for 1-(Bromomethyl)-4-pentylcyclohexane in exploring solvent effects in various applications (Murthy & Tyagi, 2002).

Cyclohexane Derivatives in Synthesis

- The catalytic reduction and cyclization studies of haloalkynes in the presence of nickel(I) compounds provide a basis for synthetic applications, where 1-(Bromomethyl)-4-pentylcyclohexane could be involved in synthesizing novel organic compounds with complex structures (Ischay et al., 2006).

Bromination Reactions

- Research on the isomerization of crystalline 1,2,3-Tris(arylmethylen)cyclohexanes to Tris(arylmethyl)benzenes using gaseous hydrogen bromide illustrates the potential for 1-(Bromomethyl)-4-pentylcyclohexane to be used in bromination and isomerization reactions, contributing to the synthesis of aromatic compounds with specific substitutions (Frey, 1992).

Mechanism of Action

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This reactivity might influence the interaction of 1-(Bromomethyl)-4-pentylcyclohexane with its biological targets.

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical processes, depending on their specific targets .

Pharmacokinetics

Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The reactivity of the bromomethyl group suggests that it could potentially modify the function of its target molecules, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Bromomethyl)-4-pentylcyclohexane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Future Directions

properties

IUPAC Name |

1-(bromomethyl)-4-pentylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOWMHXGHNZDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-pentylcyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)